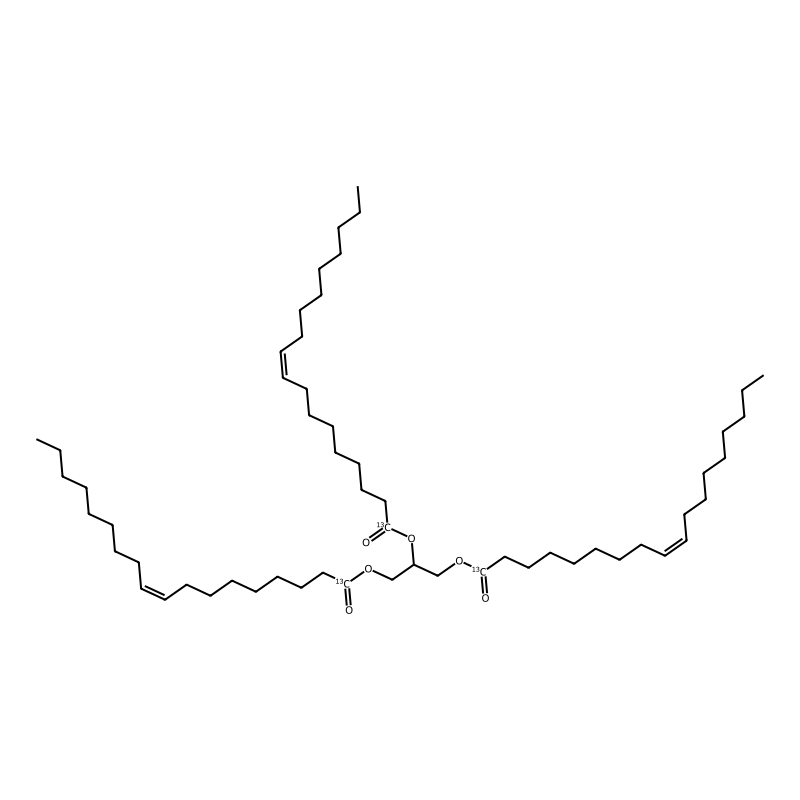

Glyceryl tri(oleate-1-13C)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolic Studies

One primary application of Glyceryl tri(oleate-1-13C) is in investigating fat metabolism. By incorporating this isotopically labeled triolein into a cell culture or animal diet, researchers can track the fate of the fatty acids within the system. Since the ¹³C label is readily detectable by mass spectrometry, scientists can measure the incorporation of oleic acid into different cellular components or tissues. This allows them to study aspects of lipid absorption, transport, storage, and oxidation .

Isotope Tracing Experiments

Glyceryl tri(oleate-1-13C) is also useful for isotope tracing experiments. In these studies, the labeled triolein is administered to a biological system, and then researchers analyze various samples, such as blood, tissues, or excreta, using mass spectrometry. By identifying the presence and abundance of ¹³C-labeled fragments, scientists can gain insights into various metabolic pathways and track the breakdown products of the triolein molecule .

Investigation of Lipid-Protein Interactions

The ¹³C enrichment in Glyceryl tri(oleate-1-13C) can also be employed to study interactions between lipids and proteins. By incorporating this labeled triolein into a system containing proteins, researchers can utilize techniques like ¹³C-NMR spectroscopy to investigate how the fatty acids bind to the protein molecules. This information provides valuable insights into the role of lipids in various cellular processes .

Glyceryl tri(oleate-1-13C) is a stable isotope-labeled triglyceride, specifically a derivative of glyceryl trioleate where all three oleic acid chains are labeled with the carbon-13 isotope. Its chemical formula is and it has a molecular weight of 885.43 g/mol. This compound is primarily used in research applications, particularly in metabolic studies and tracing experiments due to its isotopic labeling, which allows for enhanced detection and analysis in biological systems .

- Hydrolysis: In the presence of water and an enzyme such as lipase, glyceryl tri(oleate-1-13C) can be hydrolyzed into glycerol and oleic acid.

- Transesterification: This reaction involves the exchange of the fatty acid chains with another alcohol, leading to the formation of different esters.

- Oxidation: Under certain conditions, the oleic acid chains can be oxidized to form peroxides or other oxidation products.

These reactions are important for understanding the biochemical behavior of triglycerides in various environments .

Glyceryl tri(oleate-1-13C) exhibits biological activities similar to those of its non-labeled counterpart, glyceryl trioleate. It plays a role in lipid metabolism and can be utilized as a source of energy. Its isotopic labeling allows researchers to trace metabolic pathways involving fats more effectively, providing insights into lipid absorption, transport, and utilization in organisms .

The synthesis of glyceryl tri(oleate-1-13C) typically involves:

- Esterification: This process combines glycerol with oleic acid under heat and acidic conditions (often using sulfuric acid as a catalyst). The reaction can be represented as follows:

- Isotopic Labeling: To obtain the carbon-13 labeled version, oleic acid must be sourced from carbon-13 enriched materials or synthesized with carbon-13 during the esterification process .

Glyceryl tri(oleate-1-13C) has several applications:

- Metabolic Studies: Used extensively in research to trace lipid metabolism.

- Nutritional Research: Helps in understanding fat absorption and metabolism in various biological systems.

- Pharmaceutical Research: Investigates drug delivery systems that utilize lipid-based carriers.

Its unique labeling makes it invaluable for studies requiring precise tracking of metabolic pathways .

Research involving glyceryl tri(oleate-1-13C) often focuses on its interactions with various biological molecules:

- Protein Interactions: Studies have shown how triglycerides interact with proteins involved in lipid metabolism.

- Cell Membrane Dynamics: The compound can influence membrane fluidity and permeability, affecting cellular processes.

- Enzymatic Activity: Glyceryl tri(oleate-1-13C) can serve as a substrate for enzymes like lipases, providing insights into enzymatic mechanisms .

Glyceryl tri(oleate-1-13C) shares similarities with several other triglycerides but is unique due to its carbon-13 labeling. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Feature |

|---|---|---|

| Glyceryl trioleate | Non-labeled version | |

| Glyceryl trilinoleate | Contains linoleic acid instead | |

| Glyceryl tripalmitate | Contains palmitic acid chains | |

| Glyceryl triarachidate | Contains arachidic acid chains |

The primary distinction of glyceryl tri(oleate-1-13C) lies in its isotopic labeling, which enhances its utility in metabolic tracing studies compared to its non-labeled counterparts .

This compound exemplifies how stable isotopes can be employed to deepen our understanding of biochemical processes, making it a vital tool in both research and application contexts.

Structural Characterization and Isotopic Labeling

Molecular Formula and Stereochemical Configuration

Glyceryl tri(oleate-1-13C) exhibits the molecular formula C57H104O6, with a molecular weight of 888.41 daltons when accounting for the carbon-13 isotopic enrichment. The compound features three oleate fatty acid chains esterified to a glycerol backbone, where each oleate chain contains 18 carbon atoms with a single cis double bond at the delta-9 position. The stereochemical configuration follows the (9Z,9′Z,9′′Z) designation, indicating that all three oleate chains maintain the natural cis configuration at their respective double bonds.

The structural framework consists of a 1,2,3-propanetriol backbone with three 9-octadecenoic acid residues attached through ester linkages. The Chemical Abstracts Service registry number for this isotopically labeled variant is 82005-46-7, distinguishing it from the unlabeled triolein with registry number 122-32-7. The compound maintains the same three-dimensional structure as natural triolein while incorporating carbon-13 isotopes at specific positions within the fatty acid chains.

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that differentiate this labeled compound from its unlabeled counterpart. The carbon-13 enriched carbonyl carbons appear in the 172-174 parts per million region of carbon-13 nuclear magnetic resonance spectra, providing distinct signals for analytical identification. The glycerol backbone carbons resonate between 60-72 parts per million, while the fatty acid chain carbons appear in the 10-35 parts per million region.

Position-Specific 13C Labeling: Rationale and Techniques

The strategic incorporation of carbon-13 isotopes at the carboxyl carbon positions (C-1) of the three oleate chains provides unique analytical advantages for metabolic tracing studies. This position-specific labeling approach enables researchers to track the initial steps of triglyceride hydrolysis, as the carboxyl carbons are the first to be released during lipase-catalyzed breakdown processes. The rationale for carboxyl position labeling stems from the metabolic pathway of triglyceride utilization, where pancreatic lipases cleave the ester bonds, releasing the labeled carbon dioxide that can be monitored through breath analysis.

Modern carbon-13 labeling techniques employ various synthetic strategies to achieve position-specific incorporation. The Corey-Fuchs aldehyde-alkyne conversion methodology represents one approach for introducing carbon-13 labels at specific positions within fatty acid chains. This technique utilizes carbon-13 labeled carbon tetrabromide as the isotope source, enabling controlled incorporation at desired carbon positions. Alternative approaches include the use of potassium carbon-13 cyanide for label introduction, though this method typically requires longer synthetic routes.

The isotopic enrichment achieved through these methodologies typically reaches 99 atom percent carbon-13 at the labeled positions, providing sufficient isotopic excess for analytical detection. Advanced nuclear magnetic resonance techniques can resolve carbon-13 to carbon-13 coupling patterns, enabling detailed structural analysis of the labeled triglyceride. These coupling constants provide additional confirmation of successful isotopic incorporation and can be used to verify the position-specific nature of the labeling.

Research applications utilizing position-specific carbon-13 labeling demonstrate the compound's utility in studying triglyceride metabolism in various biological systems. Breath test studies using glyceryl tri(oleate-1-13C) enable non-invasive monitoring of fat digestion and absorption processes. The labeled carbon dioxide produced during fatty acid oxidation provides a direct measure of metabolic activity, with applications in clinical diagnosis of pancreatic insufficiency and malabsorption disorders.

Comparative Analysis with Unlabeled Triolein Analogues

Comparative studies between glyceryl tri(oleate-1-13C) and unlabeled triolein reveal both similarities and differences in their chemical and biological properties. The isotopic substitution does not significantly alter the fundamental chemical reactivity or physical properties of the triglyceride, maintaining equivalent solubility characteristics and melting point behavior. However, the carbon-13 labeling introduces subtle differences in vibrational frequencies and nuclear magnetic resonance chemical shifts that enable analytical differentiation.

Metabolic studies comparing labeled and unlabeled triolein demonstrate equivalent rates of hydrolysis by pancreatic lipases, confirming that isotopic substitution does not introduce significant kinetic isotope effects under physiological conditions. This equivalence is crucial for metabolic tracing applications, as it ensures that the labeled compound accurately represents the behavior of natural triglycerides in biological systems. Clinical breath test studies show comparable absorption and oxidation kinetics between the carbon-13 labeled and unlabeled forms, validating the use of the isotopic tracer for metabolic investigations.

Nuclear magnetic resonance analysis reveals distinct spectral differences between labeled and unlabeled compounds, particularly in the carbonyl carbon region where the carbon-13 enriched signals appear as enhanced peaks. These spectral differences enable quantitative analysis of isotopic enrichment and provide a means for monitoring metabolic incorporation of labeled substrates into cellular lipids. The chemical shift differences also allow for simultaneous analysis of both labeled and unlabeled triglycerides in complex biological samples.

Synthetic Methodologies

Chemical Esterification Strategies for 13C-Labeled Triglycerides

Chemical esterification represents the most direct approach for synthesizing glyceryl tri(oleate-1-13C), utilizing glycerol as the backbone molecule and carbon-13 labeled oleic acid as the acylating agent. The process typically employs acid-catalyzed esterification under controlled temperature and reaction time conditions to achieve high conversion rates while maintaining the integrity of the isotopic label. Optimization studies demonstrate that reaction temperatures of 160°C with equimolar ratios of oleic acid to glycerol achieve conversion rates exceeding 80 percent.

Heterogeneous acid catalysts, particularly hydrophobic mesoporous zirconia-silica systems, provide superior selectivity for triglyceride formation compared to traditional homogeneous catalysts. These catalysts minimize side reactions that could potentially lead to isotope scrambling or loss of label fidelity. The hydrophobic nature of these catalysts prevents water accumulation that could interfere with the esterification process and potentially cause hydrolysis of the desired product.

The esterification process follows a stepwise mechanism, initially forming monoacylglycerols through reaction at one hydroxyl group of glycerol, followed by diacylglycerol formation at a second position, and finally complete esterification to yield the triacylglycerol product. Reaction kinetics studies indicate that the formation of glyceryl mono-oleate occurs most rapidly, with subsequent acylation steps proceeding at slower rates. Optimal reaction conditions for complete conversion require extended reaction times of 4-8 hours to achieve maximum triglyceride yields.

Process optimization parameters significantly influence both conversion efficiency and product selectivity. Catalyst concentration studies reveal that 5 weight percent catalyst loading provides optimal balance between reaction rate and product selectivity. Higher catalyst concentrations accelerate the reaction but reduce selectivity for the desired triglyceride product. Temperature optimization demonstrates that 160°C represents the optimal balance between reaction rate and product stability.

Enzymatic Synthesis Using Lipase-Catalyzed Reactions

Enzymatic synthesis using lipase-catalyzed reactions offers significant advantages for producing glyceryl tri(oleate-1-13C) with high stereoselectivity and minimal isotope scrambling. Immobilized lipases from Rhizomucor miehei demonstrate exceptional stereoselectivity in triglyceride synthesis, preferentially acylating the sn-1 position of glycerol before proceeding to the sn-3 position. This positional selectivity enables controlled synthesis of specific triglyceride regioisomers when desired for specialized research applications.

The enzymatic approach utilizes acidolysis reactions between existing triglycerides and carbon-13 labeled oleic acid to incorporate the isotopic label at specific positions. Water activity represents a critical parameter in these reactions, with low water activity conditions favoring higher stereoselectivity. Optimal conditions typically maintain water activity below 0.1 to achieve maximum enzymatic selectivity while preventing hydrolytic side reactions.

Lipase stereoselectivity studies using carbon-13 nuclear magnetic resonance analysis confirm the preferential acylation at the sn-1 position, with approximately 80 percent of the chiral triglyceride products exhibiting the sn-1 enantiomer configuration. This stereoselectivity provides a means for synthesizing position-specific isotopically labeled triglycerides for detailed metabolic studies. The enzymatic method also minimizes thermal degradation that can occur during chemical esterification processes.

Substrate specificity studies reveal that shorter-chain fatty acids enhance enzymatic stereoselectivity, while longer-chain fatty acids reduce selectivity but may improve overall conversion rates. Solvent selection significantly influences enzymatic activity, with hydrophobic solvents generally providing better enzyme stability and reduced water interference. Solvent-free reaction conditions can be employed when appropriate substrates are used, eliminating potential complications from solvent removal.

Process optimization for enzymatic synthesis focuses on maximizing both conversion efficiency and isotopic label retention. Temperature control between 40-60°C maintains enzyme activity while preventing thermal degradation of the carbon-13 labeled substrate. Reaction monitoring through high-performance liquid chromatography enables real-time assessment of conversion progress and product distribution.

Microbial Production Systems for Isotopically Enriched Lipids

Microbial production systems represent an emerging approach for generating isotopically enriched lipids, including glyceryl tri(oleate-1-13C), through controlled fermentation using carbon-13 labeled glucose as the sole carbon source. Pichia pastoris demonstrates exceptional potential for this application, achieving 83 percent isotopic enrichment in cellular lipids when grown on uniformly carbon-13 labeled glucose. This approach offers advantages for large-scale production and can generate complex mixtures of isotopically labeled lipids for research applications.

The microbial synthesis pathway involves the conversion of carbon-13 labeled glucose through central metabolic pathways to generate acetyl-coenzyme A, which serves as the building block for fatty acid biosynthesis. The resulting fatty acids retain the carbon-13 label throughout the biosynthetic process, enabling the production of isotopically enriched triglycerides. Optimization of growth conditions, including glucose concentration and culture duration, significantly influences the degree of isotopic incorporation.

Comparative analysis of different microorganisms reveals significant variation in isotopic enrichment efficiency. Pichia pastoris and Saccharomyces cerevisiae achieve higher isotopic enrichment levels compared to prokaryotic organisms such as Escherichia coli and Arthrospira platensis. The eukaryotic organisms demonstrate superior capacity for complete isotopic incorporation, with over 80 percent of lipids showing greater than 99 percent carbon-13 enrichment.

Culture optimization studies demonstrate that carbon-13 glucose concentrations between 1-2 percent provide optimal balance between cell growth and isotopic incorporation. Lower glucose concentrations result in reduced biomass production, while higher concentrations may not provide proportional increases in isotopic enrichment. Growth monitoring through optical density measurements enables optimization of harvest timing to maximize isotopic content.

The microbial approach enables production of diverse lipid classes simultaneously, including triglycerides, phospholipids, and other glycerolipids. This diversity provides opportunities for generating comprehensive isotopically labeled lipid libraries for metabolic studies. Extraction and purification procedures must be optimized to maintain isotopic integrity while achieving acceptable product purity.

Thermodynamic Behavior in Lipid Assemblies

Phase Transition Studies in Model Membranes

Glyceryl tri(oleate-1-13C) exhibits complex thermodynamic behavior when incorporated into model membrane systems. The compound demonstrates significant influence on membrane phase transitions, with studies revealing temperature-dependent structural changes that occur within the range of 15-18°C in various model systems [1] [2]. These phase transitions are characterized by alterations in membrane organization and lipid packing arrangements.

The isotopically labeled triolein adopts phospholipid-like conformations when residing at the bilayer surface, designated as surface-triolein (SURF-TG) [3] [4]. This surface localization fundamentally alters the thermodynamic properties of the membrane system. Free energy sampling simulations have determined that the energy barrier for triolein relocating from the bilayer surface to the bilayer center approximates 2 kcal/mol in the absence of an oil lens [3] [4].

The presence of glyceryl tri(oleate-1-13C) in membrane systems significantly reduces the bending modulus of phospholipid membranes [3] [5] [6]. This mechanical property change reflects the compound's ability to modulate membrane flexibility and structural dynamics. The triolein-containing membranes exhibit extraordinary conformational dynamics, with fluctuations extending to size ranges of 100 micrometers [6].

Critical concentration thresholds govern the nucleation behavior of triolein in membrane systems. When surface-triolein concentrations exceed critical values, nucleation occurs between bilayer leaflets [3] [4]. This nucleation process is enhanced when asymmetric distribution exists between monolayers, leading to membrane bending toward the leaflet with lower triolein content, followed by nucleation if concentrations surpass the critical threshold [3] [4].

Interfacial Dynamics at Aqueous-Lipid Boundaries

The interfacial behavior of glyceryl tri(oleate-1-13C) at aqueous-lipid boundaries demonstrates remarkable sensitivity to environmental conditions. Water solubility in the lipid phase ranges from 0.03 to 0.32 mol/L, with higher oleic acid content promoting increased water incorporation [7]. This water uptake leads to measurable increases in membrane thickness, as demonstrated through spectroscopic ellipsometry studies [8].

Interfacial tension measurements reveal dramatic pH-dependent changes, with values decreasing from 32.4 to 2.2 mN/m upon pH increase from 6.5 to 9.5 [9] [10]. This substantial reduction in interfacial tension correlates with the formation of multilamellar interfacial layers, particularly at pH values around 9.0 in the presence of tris(hydroxymethyl)aminomethane buffer systems [9] [10].

The area occupied by triolein molecules at the oil-water interface has been determined to be 152.1 Ų through molecular simulation and experimental validation [7]. This substantial interfacial footprint reflects the extended conformation adopted by the triglyceride molecule at the interface. Surface tension reduction capabilities range from 21-30 mN/m, demonstrating the compound's significant surface activity [11].

Adsorption kinetics at interfaces follow exponential behavior with rate constants ranging from 1.3 to 4.1 × 10⁻³ sec⁻¹, depending on the presence of phospholipid monolayers and specific apolipoprotein interactions [11]. The interfacial elasticity ranges from 22.9 to 26.8 mN/m, indicating the mechanical properties of the interfacial film formed by the compound [11].

The compound induces local negative curvature in membrane systems, functioning as both a negative curvature inducer and membrane modulator [3] [4]. This curvature induction capability is attributed to the increased phospholipid ordering that occurs in the presence of surface-localized triolein molecules [3] [4]. The accumulation of surface-triolein in one leaflet creates asymmetric stress that bends the membrane toward the opposite leaflet [3] [4].

Enzymatic Interaction Mechanisms

Lipase Specificity and Hydrolysis Kinetics

The enzymatic hydrolysis of glyceryl tri(oleate-1-13C) by various lipases demonstrates position-specific and enzyme-dependent kinetic behavior. Porcine pancreatic lipase, an sn-1,3 specific enzyme, exhibits variable Michaelis-Menten kinetic parameters depending on the positional specificity for ester bond cleavage [12] [13]. The stepwise hydrolysis mechanism follows a Ping Pong Bi Bi kinetic model, incorporating the preference for cleaving ester bonds at edge positions (sn-1,3) versus the center position (sn-2) of the glycerol backbone [12] [13].

Candida rugosa lipase demonstrates non-specific activity toward all three ester bonds of glyceryl tri(oleate-1-13C), with substrate concentrations typically maintained at 0.767 × 10⁻⁴ mol/cm³ in experimental systems [14] [15]. The consecutive reaction mechanism proceeds through the formation of diolein and monoolein intermediates before complete hydrolysis to glycerol and oleic acid [14] [15]. The kinetic constants reveal that triolein hydrolysis represents the rate-limiting step compared to the hydrolysis of diolein and monoolein intermediates [15].

Thermomyces lanuginosus lipase exhibits interface-dependent activity, with enhanced performance at triolein-water interfaces [8]. The enzyme demonstrates increased activity in the presence of active lipase compared to inactive mutants, suggesting the importance of catalytic activity for optimal interfacial interaction [8]. Water uptake in the triolein phase increases in the presence of active lipase, indicating enzyme-mediated structural modifications at the interface [8].

Hepatic lipase shows preferential activity toward unsaturated lipids over saturated variants when acting on glyceryl tri(oleate-1-13C) substrates [16]. The monolayer physical state and substrate miscibility significantly influence hydrolysis rates, with rates of 47.7 ± 5.4 μmol fatty acid produced per hour per mg enzyme in sphingomyelin-cholesterol matrices compared to 8.9 ± 0.8 μmol fatty acid produced per hour per mg enzyme in phosphatidylcholine matrices [16].

Lipoprotein lipase requires apolipoprotein C-II activation for optimal activity, with half-maximal activity occurring at 220 ± 17 nM apoC-II concentrations [17]. The enzyme exhibits 20-fold lower phospholipase activity compared to triglyceridase activity, maintaining substrate surface integrity during triolein hydrolysis [17]. Fatty acid release proceeds at constant rates until complete substrate hydrolysis [17].

Role in Phospholipase A2 Activation Pathways

Glyceryl tri(oleate-1-13C) participates in complex interactions with phospholipase A2 enzyme systems, influencing both direct enzymatic activity and downstream signaling pathways. Group IVA cytosolic phospholipase A2 demonstrates high specificity for arachidonic acid at the sn-2 position of phospholipid substrates [18] [19]. The enzyme contains a hydrophobic binding pocket enriched with aromatic residues including phenylalanine, tryptophan, and tyrosine that recognize arachidonic acid through π-π stacking interactions [19].

Group V secreted phospholipase A2 exhibits optimal activity toward phospholipids containing myristic acid (14:0) and linoleic acid (18:2) at the sn-2 position [18] [19]. The enzyme contains dual hydrophobic binding pockets accommodating both saturated and unsaturated fatty acid substrates [19]. The binding affinity demonstrates temperature-dependent behavior with enhanced activity at physiological temperatures [18].

Group VIA calcium-independent phospholipase A2 shows preference for linoleic acid-containing phospholipids [18] [19]. The enzyme exhibits unique regulatory mechanisms involving ankyrin repeat domains that influence oligomerization and catalytic activity [18]. ATP binding and caspase cleavage events regulate enzyme activation, with calmodulin providing inhibitory control [18].

The membrane association of phospholipase A2 enzymes undergoes allosteric regulation upon interaction with lipid interfaces containing glyceryl tri(oleate-1-13C) [19]. Deuterium exchange experiments coupled with molecular dynamics simulations reveal that membrane interaction opens pathways to active sites, facilitating substrate entry and catalytic turnover [20]. The interfacial binding equilibrium significantly influences steady-state kinetic parameters, particularly in systems containing zwitterionic phospholipids where enzyme binding affinity is relatively poor [21].

Substrate specificity studies demonstrate that phospholipase A2 enzymes exhibit minimal discrimination between phosphatidylcholine and phosphatidylethanolamine substrates, with slight preference for anionic phospholipids [21]. The scooting mode hydrolysis mechanism occurs when enzymes remain tightly bound to interfaces, hydrolyzing only outer monolayer substrates [21]. This mechanism enhances phosphatidylcholine hydrolysis rates by more than 50-fold in mixed vesicle systems containing anionic phospholipids [21].

The catalytic activity of Group IIA secreted phospholipase A2 promotes lipid droplet biogenesis through extensive membrane phospholipid hydrolysis [22]. The released fatty acids undergo channeling to neutral lipid synthesis pathways, requiring acyl-CoA synthetase activation for incorporation into triglyceride pools [22]. Arachidonic acid demonstrates selective exclusion from neutral lipid incorporation, maintaining its availability for eicosanoid synthesis pathways [22].

Cross-talk mechanisms exist between different phospholipase A2 isoforms and glyceryl tri(oleate-1-13C) metabolism. The cytosolic phospholipase A2 undergoes increased phosphorylation at serine-505 in response to secreted phospholipase A2 activity [22]. This phosphorylation event enhances enzyme activity and membrane translocation, establishing positive feedback loops that amplify lipid mediator production [22].